2-Acetylbenzoic acid
Overview
Description
2-Acetylbenzoic acid, also known as acetophenone-2-carboxylic acid, is an organic compound with the molecular formula C₉H₈O₃. It is a derivative of benzoic acid where an acetyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and chemical research.
Mechanism of Action
Mode of Action
It is known to participate in chemical reactions, such as the formation of lh-isochromene-l,4(3h)-dione . The specifics of its interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
2-Acetylbenzoic acid is involved in the formation of isobenzofuranone derivatives in the presence of Na2CO3 . This process involves the cyclization of this compound and the nucleophilic ring-opening reaction of isatoic anhydride .
Pharmacokinetics
Its impact on bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand these aspects.
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of 2-acetylbenzaldehyde using an oxidizing agent like potassium permanganate.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic oxidation of 2-acetylbenzaldehyde. This process typically involves the use of a metal catalyst and an oxidizing agent under controlled temperature and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-carboxybenzoic acid.
Reduction: It can be reduced to 2-ethylbenzoic acid using reducing agents like lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid.
Major Products Formed:
Oxidation: 2-Carboxybenzoic acid.
Reduction: 2-Ethylbenzoic acid.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Acetylbenzoic acid can be compared with other similar compounds such as:
Benzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
Acetophenone: Lacks the carboxylic acid group, affecting its solubility and reactivity.
2-Methylbenzoic acid: Has a methyl group instead of an acetyl group, leading to different chemical properties.
Uniqueness: The presence of both the acetyl and carboxylic acid groups in this compound makes it a versatile compound with unique reactivity and applications in various fields.
Biological Activity
2-Acetylbenzoic acid, a derivative of benzoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its anti-inflammatory, antibacterial, anticancer, and other pharmacological effects. The findings are supported by research studies and data tables summarizing key results.
Anti-Inflammatory Activity
One of the significant biological activities of this compound is its anti-inflammatory effect. A study demonstrated that this compound exhibited notable anti-inflammatory properties in a carrageenan-induced paw edema model in rats. The results indicated that doses of 25 mg/kg and 125 mg/kg significantly suppressed edema development, with inhibition rates ranging from 48.9% to 63.1% compared to controls .
Table 1: Anti-Inflammatory Activity of this compound
Dose (mg/kg) | Edema Inhibition (%) |
---|---|
5 | Not significant |
25 | 48.9 |
125 | 63.1 |
Antibacterial Activity
This compound has also been studied for its antibacterial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as an antibacterial agent .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death .
Table 3: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 25 | Caspase activation |
HeLa | 30 | Apoptosis induction |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound reduces the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
- Disruption of Bacterial Cell Walls : Its structural features allow it to penetrate bacterial membranes, disrupting cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
A notable case study involved the use of this compound in combination with other compounds to enhance therapeutic efficacy against inflammation and cancer. In this study, a combination therapy demonstrated synergistic effects, leading to improved outcomes in animal models compared to monotherapy .
Properties
IUPAC Name |
2-acetylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAWXRKTSATEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206404 | |
Record name | 2-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577-56-0 | |
Record name | 2-Acetylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=577-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 577-56-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407680 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-acetylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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